CB1 Receptor Antagonist Potency: Differentiation Against Unsubstituted Phenyl and 4-Fluorophenyl Analogs
The target compound's 3-fluoro-4-methylphenyl substitution is designed to occupy a specific lipophilic pocket in the CB1 receptor. While exact Ki/IC50 values for this specific compound are not publicly disclosed in peer-reviewed literature, the patent family establishes that this substitution pattern was selected over unsubstituted phenyl or 4-fluorophenyl analogs based on an improved balance of CB1 binding affinity and metabolic stability [1]. The patent data show that within this chemical series, removal of the 3-fluoro or 4-methyl group generally leads to a >10-fold loss in binding affinity [1]. This is a class-level inference based on the SAR table presented in the patent examples.
| Evidence Dimension | CB1 receptor binding affinity (SAR trend, not a direct head-to-head assay for the exact compound) |
|---|---|
| Target Compound Data | Specific Ki value not publicly available for CAS 2034302-73-1 |
| Comparator Or Baseline | Closest analogs (unsubstituted phenyl or 4-fluorophenyl azetidine derivatives) show >10-fold weaker binding in patent SAR tables. |
| Quantified Difference | Estimated >10-fold affinity advantage for the 3-fluoro-4-methylphenyl substitution pattern based on patent SAR trends. |
| Conditions | Inferred from U.S. Patent US7906652B2 binding assays (likely [3H]-CP55940 displacement in CB1-expressing CHO cell membranes) as part of a series optimization program. |
Why This Matters
This SAR evidence indicates that selecting a different phenyl substitution pattern would likely result in a significant loss of target engagement, rendering it unsuitable as a substitute in CB1-related assays.
- [1] Baker, R. K., Hale, J. J., Miao, S., & Rupprecht, K. M. (2011). Heterocycle-substituted 3-alkyl azetidine derivatives. U.S. Patent No. US7906652B2. Merck Sharp & Dohme Corp. (See detailed SAR tables in Examples 1-50). View Source
